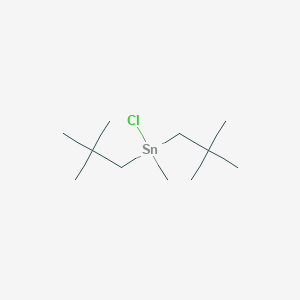
Chlorobis(2,2-dimethylpropyl)methylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobis(2,2-dimethylpropyl)methylstannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, a methyl group, and two 2,2-dimethylpropyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobis(2,2-dimethylpropyl)methylstannane can be synthesized through the reaction of trimethyltin chloride with 2,2-dimethylpropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction proceeds as follows:
(CH3)3SnCl+2(CH3)2CCH2MgBr→(CH3)2CCH2Sn(CH3)2CCH2Cl+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorobis(2,2-dimethylpropyl)methylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are employed under mild conditions.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Organotin compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chlorobis(2,2-dimethylpropyl)methylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Chlorobis(2,2-dimethylpropyl)methylstannane involves its interaction with molecular targets through coordination chemistry. The tin center can form bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include:
Coordination to nucleophiles: The tin atom can coordinate with nucleophiles, altering the electronic structure and reactivity.
Oxidation-reduction cycles: The compound can participate in redox reactions, affecting its oxidation state and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Chlorotrimethylstannane: Similar structure but with three methyl groups instead of 2,2-dimethylpropyl groups.
Chlorodimethylphenylstannane: Contains a phenyl group instead of 2,2-dimethylpropyl groups.
Uniqueness
Chlorobis(2,2-dimethylpropyl)methylstannane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which can influence its steric and electronic properties
Properties
CAS No. |
89860-60-6 |
|---|---|
Molecular Formula |
C11H25ClSn |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
chloro-bis(2,2-dimethylpropyl)-methylstannane |
InChI |
InChI=1S/2C5H11.CH3.ClH.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;1H3;1H;/q;;;;+1/p-1 |
InChI Key |
JMKFQGAFAWXZLA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C[Sn](C)(CC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















